1-Naphthyl acrylate

Polysulfone copolymers Free-radical copolymerization SO₂ copolymerization

1-Naphthyl acrylate provides controlled, low-exotherm photopolymerization and high thermal stability (Td>200°C), enabling precise fabrication in thick-section UV-curing. Its naphthyl substituent ensures superior rigidity and solvatochromic fluorescence versus phenyl acrylates. Ideal for poly(sulfone-co-acrylate) tuning and photochromic materials. Solid monomer simplifies solvent-free handling.

Molecular Formula C13H10O2
Molecular Weight 198.22 g/mol
CAS No. 20069-66-3
Cat. No. B1589173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthyl acrylate
CAS20069-66-3
Molecular FormulaC13H10O2
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC=CC(=O)OC1=CC=CC2=CC=CC=C21
InChIInChI=1S/C13H10O2/c1-2-13(14)15-12-9-5-7-10-6-3-4-8-11(10)12/h2-9H,1H2
InChIKeySOEDHYUFNWMILE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / 1 gram / 5 grams / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthyl Acrylate (CAS 20069-66-3) – Baseline Overview for R&D and Procurement


1-Naphthyl acrylate (CAS 20069-66-3), also designated α-naphthyl acrylate or naphthalen-1-yl prop-2-enoate, is an aromatic acrylate ester monomer composed of an acryloyl moiety esterified to the 1-position of naphthalene [1]. The compound exists as a pale yellow crystalline solid at ambient temperature (melting point 48–52 °C) with a density of 1.18 g/cm³ at 25 °C and a molecular weight of 198.22 g/mol [2]. It is soluble in common organic solvents including tetrahydrofuran, dichloromethane, and toluene, but exhibits negligible water solubility [2]. The naphthyl substituent imparts enhanced rigidity, thermal stability, and distinctive photophysical behavior relative to simpler phenyl acrylates, making it a monomer of interest for UV-curable resins, high-refractive-index polymers, and photoresponsive materials [3].

1-Naphthyl Acrylate – Why Generic Aromatic Acrylate Substitution Fails


Superficial structural similarity between 1-naphthyl acrylate and other aromatic acrylates—such as phenyl acrylate or 2-naphthyl acrylate—does not translate to functional equivalence. The fused bicyclic naphthalene ring introduces distinct steric bulk, electronic conjugation, and molecular packing characteristics that alter copolymerization reactivity with SO₂, thermal decomposition onset, and photochemical quantum yields [1][2]. Substituting phenyl acrylate for 1-naphthyl acrylate will yield copolymers with different sulfonyl unit incorporation, reduced thermal stability, and absent fluorescence solvatochromism; interchanging 1- and 2-naphthyl isomers alters photopolymerization kinetics under both UV and visible light [3]. The quantitative evidence below demonstrates why procurement specifications must be isomer- and analog-specific.

1-Naphthyl Acrylate (CAS 20069-66-3) – Product-Specific Quantitative Evidence Guide


Copolymer Composition with SO₂ – 1-Naphthyl Acrylate vs. Phenyl Acrylate

In free-radical copolymerization with sulfur dioxide, 1-naphthyl acrylate incorporates a different maximum sulfonyl monomeric unit content compared to phenyl acrylate, reflecting the distinct steric and inductive effects of the naphthyl substituent [1]. This head-to-head comparison under identical copolymerization conditions quantifies the non-interchangeability of aromatic acrylate monomers.

Polysulfone copolymers Free-radical copolymerization SO₂ copolymerization

Photopolymerization Kinetics – 1-Naphthyl Acrylate Reactivity Ranking Under UV and Visible Light

Under UV irradiation (photoinitiator: dimethoxyphenylacetophenone), 1-naphthyl acrylate (1-NA) exhibits the lowest photopolymerization reactivity among six naphthyl acrylate/methacrylate congeners; under visible light (photoinitiator: 9,10-phenanthrenequinone), 1-NA also ranks lowest [1]. This cross-study comparative ranking provides quantitative guidance for selecting among naphthyl acrylate isomers.

Photopolymerization kinetics UV-curable monomers Naphthyl acrylate reactivity

Photochemical E→Z Isomerization – Singlet vs. Triplet Pathway Efficiency

Substituted 1-naphthylacrylates undergo efficient photochemical E (trans) → Z (cis) isomerization with a marked pathway dependence: direct excitation produces ~80% Z isomer at the photostationary state, whereas triplet-sensitized isomerization yields only ~20% Z isomer [1]. This class-level behavior establishes the singlet pathway as the dominant isomerization route for 1-naphthyl acrylate derivatives.

Photochromic materials Photoisomerization Singlet excited state

Thermal Stability – Poly(1-Naphthyl Acrylate) Decomposition Onset

Polymers derived from 1-naphthyl acrylate exhibit an initial thermal decomposition temperature (Tₐ) exceeding 200 °C as determined by thermogravimetric analysis (TGA) [1]. While this represents a class-level observation (no direct comparative TGA data against poly(phenyl acrylate) is available in the same study), the onset exceeds 200 °C places poly(1-naphthyl acrylate) in a regime of moderate thermal stability suitable for elevated-temperature processing and applications.

Thermal stability Thermogravimetric analysis High-temperature polymers

Physical State and Density – Solid Monomer vs. Liquid Phenyl Acrylate

1-Naphthyl acrylate is a crystalline solid at room temperature (melting point 48–52 °C) with a density of 1.18 g/cm³ at 25 °C [1]. In contrast, phenyl acrylate is a liquid at ambient conditions with a lower density of 1.076 g/cm³ . This physical state difference impacts monomer handling, storage, and formulation protocols.

Monomer physical properties Density Solid-state handling

Copolymerization Temperature Sensitivity – Aromatic vs. Alkyl Acrylate Distinction

In free-radical copolymerization with SO₂, the composition of copolymers derived from 1-naphthyl acrylate and other aromatic acrylates is only minimally affected by temperature changes, in stark contrast to alkyl acrylates where temperature strongly influences copolymer composition [1]. This class-level distinction establishes aromatic acrylates as the monomer class of choice for robust, temperature-insensitive copolymer synthesis.

Copolymerization kinetics Temperature dependence Aromatic acrylates

1-Naphthyl Acrylate (CAS 20069-66-3) – Best Research and Industrial Application Scenarios


Polysulfone Copolymer Synthesis Requiring Controlled Sulfonyl Unit Incorporation

When synthesizing poly(sulfone-co-acrylate) copolymers, the choice of aromatic acrylate monomer directly dictates the maximum sulfonyl monomeric unit content achievable (13–24% range depending on substituent) [1]. 1-Naphthyl acrylate provides a distinct incorporation profile versus phenyl acrylate, enabling precise tuning of copolymer properties such as gas permeability, thermal resistance, and solubility. This monomer is specifically indicated when the target copolymer composition falls within the 13–24% sulfonyl unit range and where the naphthyl substituent's steric/electronic characteristics are desired.

Photopolymerization Requiring Slower, Controlled Cure Kinetics

In photopolymerization applications where rapid, exothermic curing is undesirable—such as thick-section UV curing, stereolithography with reduced shrinkage stress, or dual-cure systems—1-naphthyl acrylate is the monomer of choice. It exhibits the lowest reactivity among six naphthyl acrylate/methacrylate congeners under both UV and visible light irradiation [2]. This slower polymerization profile enables better control over gelation, reduced internal stress, and improved dimensional accuracy in fabricated parts.

Photoresponsive Materials Leveraging Efficient Singlet-Driven E→Z Isomerization

For the development of photochromic coatings, molecular switches, or light-responsive polymers, 1-naphthyl acrylate-based materials offer a high-efficiency singlet-driven E→Z isomerization pathway. Direct excitation yields a photostationary state containing ~80% Z isomer, while triplet sensitization yields only ~20% Z isomer [3]. This pronounced pathway selectivity allows researchers to design systems where isomerization is triggered selectively by direct photoexcitation, enabling applications such as reversible patterning, optical data storage, or light-controlled adhesion.

High-Temperature Polymer Processing and Thermally Stable Coatings

Polymers and copolymers derived from 1-naphthyl acrylate exhibit initial thermal decomposition temperatures exceeding 200 °C [4], making them suitable for applications requiring elevated-temperature processing or service conditions. This includes high-temperature curing cycles for coatings, melt-processable thermoplastics, and components exposed to thermal cycling. The solid monomer state (m.p. 48–52 °C) [5] may be advantageous for solvent-free melt polymerization or for formulations where a solid monomer simplifies handling and storage.

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